![molecular formula C7H10N2O2S B2527847 3,5-Dimethylpyridine-2-sulfonamide CAS No. 1851943-55-9](/img/structure/B2527847.png)
3,5-Dimethylpyridine-2-sulfonamide
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Overview
Description
3,5-Dimethylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Catalysis and Hydrogenation Reactions
DMPSA has been investigated as a potential ligand or co-catalyst in various catalytic reactions. For instance:
- Hydrogenation : Researchers have explored the use of DMPSA in hydrogenation reactions. A recent study developed an in-situ H₂ reduction and moderate oxidation method for the hydrogenation of 3,5-dimethylpyridine using a Ru/C catalyst in a trickle bed reactor . The optimal Ru/RuOₓ ratio was crucial for achieving high 3,5-dimethylpyridine conversion. This application highlights DMPSA’s role in sustainable chemical transformations.
Organic Synthesis and Medicinal Chemistry
- Intermediate Synthesis : DMPSA can serve as an intermediate in the synthesis of other compounds. Researchers have explored its use in the preparation of 3,5-dimethylpiperidine, which finds applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Sulfonamides, a group of compounds to which 3,5-dimethylpyridine-2-sulfonamide likely belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act by inhibiting bacterial dna synthesis . They are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
Sulfonamides, in general, are known to interfere with the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA .
Result of Action
The inhibition of bacterial dna synthesis by sulfonamides can lead to the prevention of bacterial growth and replication .
Action Environment
The basicity and nucleophilicity of nitrogen-containing compounds like 3,5-dimethylpyridine-2-sulfonamide can be modified by steric hindrance or resonance stabilization .
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Lutidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, harmful in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed or inhaled .
Future Directions
While specific future directions for 3,5-Dimethylpyridine-2-sulfonamide are not mentioned in the search results, the field of directed evolution is highlighted as a powerful tool for protein engineering. It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . This could potentially be applied to the development of new sulfonamide derivatives.
properties
IUPAC Name |
3,5-dimethylpyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-6(2)7(9-4-5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYANMORLSZYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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